molecular formula C16H10BrClN2OS B7498329 3-bromo-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide

3-bromo-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide

Cat. No. B7498329
M. Wt: 393.7 g/mol
InChI Key: UPBOGRIDOSQMEJ-UHFFFAOYSA-N
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Description

3-bromo-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique properties, which make it an ideal candidate for various laboratory experiments.

Mechanism of Action

The mechanism of action of 3-bromo-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide is not fully understood. However, it has been shown to inhibit the growth of certain cancer cells by inducing apoptosis, a process that leads to programmed cell death. This compound has also been shown to inhibit the activity of certain proteins that are involved in the development of cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide are still being studied. However, it has been shown to have anti-cancer properties and has been used in studies to investigate the mechanism of action of various anti-cancer drugs. Additionally, this compound has been shown to inhibit the growth of certain cancer cells by inducing apoptosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-bromo-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide in laboratory experiments is its unique properties, which make it an ideal candidate for various studies. However, this compound has some limitations, including its potential toxicity and the need for careful handling and disposal.

Future Directions

There are many potential future directions for research involving 3-bromo-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide. Some of these directions include:
1. Investigating the mechanism of action of this compound in more detail to better understand how it inhibits the growth of cancer cells.
2. Studying the potential use of this compound in combination with other anti-cancer drugs to enhance their effectiveness.
3. Investigating the potential use of this compound in the treatment of other diseases, such as autoimmune disorders.
4. Developing new synthesis methods for this compound that are more efficient and environmentally friendly.
5. Investigating the potential use of this compound in other scientific research fields, such as materials science or catalysis.
Conclusion:
In conclusion, 3-bromo-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide is a unique chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have anti-cancer properties and has been used in studies to investigate the mechanism of action of various anti-cancer drugs. Additionally, this compound has been used in studies to investigate the role of certain proteins in the development of cancer. While there are some limitations to using this compound in laboratory experiments, its unique properties make it an ideal candidate for various studies. There are many potential future directions for research involving 3-bromo-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide, and further studies are needed to fully understand its potential applications in scientific research.

Synthesis Methods

The synthesis of 3-bromo-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide involves the reaction between 4-(4-chlorophenyl)-2-thioxo-1,3-thiazolidin-5-ylidene)acetamide and 3-bromo-benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate, which is then converted into the final product through further reactions.

Scientific Research Applications

3-bromo-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide has been extensively studied for its potential applications in scientific research. This compound has been shown to have anti-cancer properties and has been used in studies to investigate the mechanism of action of various anti-cancer drugs. Additionally, this compound has been used in studies to investigate the role of certain proteins in the development of cancer.

properties

IUPAC Name

3-bromo-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrClN2OS/c17-12-3-1-2-11(8-12)15(21)20-16-19-14(9-22-16)10-4-6-13(18)7-5-10/h1-9H,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPBOGRIDOSQMEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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